molecular formula C5H6Cl2O3 B12703225 3,5-Dichlorolevulinic acid CAS No. 73344-22-6

3,5-Dichlorolevulinic acid

Cat. No.: B12703225
CAS No.: 73344-22-6
M. Wt: 185.00 g/mol
InChI Key: BNXWVRDLXHMBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorolevulinic acid is a derivative of levulinic acid, which is a versatile platform chemical derived from biomass. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the levulinic acid molecule. It is a white crystalline solid that is soluble in water and polar organic solvents. The presence of both a ketone group and a carboxylic acid group in its structure makes it highly reactive and useful in various chemical processes.

Properties

CAS No.

73344-22-6

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

3,5-dichloro-4-oxopentanoic acid

InChI

InChI=1S/C5H6Cl2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10)

InChI Key

BNXWVRDLXHMBII-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)CCl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorolevulinic acid can be synthesized through the chlorination of levulinic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of 3,5-Dichlorolevulinic acid involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.

Chemical Reactions Analysis

Hydrogenation and Reductive Dechlorination

Catalytic hydrogenation removes chlorine substituents:

  • Conditions : Pd/C catalyst with tertiary amines (e.g., triethylamine) in alcoholic solvents .

  • Outcome :

    • 3,5-Dichlorolevulinic acid esters undergo stepwise dechlorination to yield levulinic acid esters.

    • Yields quantitative recovery of levulinic acid esters, enabling recycling in synthesis .

ReactionCatalystSolventByproductYieldSource
DechlorinationPd/CMethanolAmine·HCl>90%

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine atoms activate the β-carbon for nucleophilic displacement:

  • Azide substitution :

    • Treatment with sodium azide in acetone replaces β-chlorine with azide groups, forming 5-azidolevulinic acid derivatives in >99% yield .

  • Aminolysis :

    • Reaction with hexamethylene tetramine in ethanol produces 5-aminolevulinic acid hydrochloride (85–90% yield) .

SubstrateReagentProductConditionsYieldSource
3,5-Dichloro esterNaN₃5-Azido ester20–25°C, 10 h>99%
3,5-Dichloro esterHexamethylene tetramine5-Aminolevulinic acid·HClReflux, 2 h85–90%

Hydrolysis and Acid-Base Reactions

  • Ester hydrolysis :

    • Acidic (HCl) or basic (NaOH) hydrolysis of the ester moiety yields 3,5-dichlorolevulinic acid.

    • Example: Refluxing with 6 M HCl for 5 h cleaves the ester group .

  • Acidity : The electron-withdrawing Cl groups lower the pKa compared to levulinic acid, enhancing solubility in polar solvents.

Thermal Decomposition

  • Stability : Under thermal stress, 3,5-dichlorolevulinic acid esters decompose via HCl elimination, forming unsaturated ketones.

  • Mitigation : Acid-free workup and low-temperature distillation minimize decomposition .

Industrial and Synthetic Utility

  • Regeneration : Solvents (e.g., methanol) and catalysts (Pd/C) are recyclable, reducing waste .

  • Feedstock potential : Derivatives like 5-aminolevulinic acid are valuable in photodynamic therapy and agriculture .

Key Mechanistic Insights

  • Nucleophilic acyl substitution : The carbonyl group participates in reactions typical of carboxylic acid derivatives (e.g., aminolysis ).

  • Steric and electronic effects : The 3,5-dichloro substitution directs reactivity to the β-position due to increased electrophilicity .

Scientific Research Applications

3,5-Dichlorolevulinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dichlorolevulinic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Levulinic Acid: The parent compound, which lacks the chlorine atoms.

    4-Oxopentanoic Acid: Another derivative of levulinic acid with different functional groups.

    γ-Ketovaleric Acid: A keto acid similar to levulinic acid but with a different structure.

Uniqueness

3,5-Dichlorolevulinic acid is unique due to the presence of the chlorine atoms, which significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where enhanced reactivity is required.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Used to confirm structural features, such as the singlet at τ = −0.78 for thietane-3-one-2-acetic acid .
  • IR Spectroscopy : Mercapto group absorption at 2555 cm⁻¹ and carbonyl splitting (e.g., 1724–1773 cm⁻¹ in dithiolane derivatives) .

How do electronic effects of substituents influence the cyclization pathways of 3,5-Dichlorolevulinic acid derivatives?

Advanced Research Question
The dichloro substituents in 3,5-Dichlorolevulinic acid enhance electrophilicity at the β-carbon, facilitating nucleophilic attack by sulfur-based reagents (e.g., NaSH or Na₂S). Key mechanistic insights include:

  • Steric and Electronic Effects : The chlorine atoms increase the reactivity of the carbonyl group, promoting dimerization or cyclization. For instance, NaSH treatment leads to dimer capto acid (II), while Na₂S generates thietane derivatives via intramolecular cyclization .
  • Conformational Analysis : Comparative studies with non-chlorinated analogs (e.g., levulinic acid) reveal that chlorine substituents stabilize transition states during cyclization, as evidenced by higher yields of cyclic products (e.g., 26% for dithiolane derivatives) .

Q. Methodological Approach :

  • Use DFT calculations (e.g., CE-B3LYP) to model electronic interactions and transition states .
  • Compare experimental yields and spectral data with computational predictions to validate mechanistic pathways .

How should researchers address discrepancies in NMR spectral data for 3,5-Dichlorolevulinic acid derivatives?

Advanced Research Question
Discrepancies in NMR data may arise from impurities, solvent effects, or conformational flexibility. Strategies include:

Data Triangulation : Cross-validate NMR results with IR spectroscopy (e.g., mercapto group absorption at 2555 cm⁻¹) and elemental analysis (e.g., sulfur content ~35%) .

Literature Comparison : Compare observed chemical shifts with structurally similar compounds (e.g., 3,5-bistrifluoromethylhydrocinnamic acid) to identify anomalous signals .

Example : In thietane-3-one-2-acetic acid, NMR signals at τ = 6.97 (triplet) and 4.92 (quartet) correlate with CH₂ and CH groups adjacent to the carbonyl, respectively. Deviations from expected splitting patterns may indicate incomplete purification .

What are the best practices for analyzing the crystallographic and conformational properties of 3,5-Dichlorolevulinic acid derivatives?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Resolve solid-state conformations, as demonstrated for 3,5-bistrifluoromethylhydrocinnamic acid, which adopts a gauche conformation due to substituent electronic effects .
  • Comparative Analysis : Use the Cambridge Structural Database to benchmark torsion angles (e.g., C-C-C=O dihedral angles) against non-chlorinated analogs. Chlorine substituents may induce gauche conformations not observed in parent levulinic acid derivatives .
  • DFT Calculations : Model gas-phase and solvent-optimized geometries to assess substituent effects on conformational stability .

Q. Table 1: Key Spectral Data for 3,5-Dichlorolevulinic Acid Derivatives

CompoundIR (cm⁻¹)NMR (τ)Yield (%)
Dimer capto acid (II)1712, 1723 (C=O)-61
1,2-Dithiolane-4-one1724, 1741, 1773-22
Thietane-3-one-2-acetic1698, 1768 (C=O)6.97 (t), 4.92 (q)15
Data sourced from synthesis protocols in .

How can researchers design experiments to compare the reactivity of 3,5-Dichlorolevulinic acid with other halogenated levulinic acid analogs?

Advanced Research Question

  • Variable Substitution : Synthesize analogs with F, Br, or I substituents at the 3,5-positions and compare reaction rates with NaSH/Na₂S under identical conditions .
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to determine rate constants for cyclization/dimerization steps.
  • Thermodynamic Analysis : Calculate activation energies (ΔG‡) using Arrhenius plots or computational methods to quantify electronic effects .

Key Consideration : Chlorine’s intermediate electronegativity (vs. F or Br) balances inductive withdrawal and steric hindrance, optimizing cyclization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.